molecular formula C18H18N4O3S B2788825 2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 872689-21-9

2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2788825
CAS RN: 872689-21-9
M. Wt: 370.43
InChI Key: MCALZEAHEWWDLK-UHFFFAOYSA-N
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Description

2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound is a pyridazinylthioacetamide derivative, and its unique chemical structure makes it a promising candidate for various research studies.

Mechanism of Action

The mechanism of action of 2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide involves the inhibition of certain enzymes and proteins that play a role in inflammation and tumor growth. The compound has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins that cause inflammation. It also inhibits the activity of certain proteins involved in tumor growth and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. The compound has also been shown to increase the production of certain cytokines and chemokines that play a role in the immune response.

Advantages and Limitations for Lab Experiments

The advantages of using 2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide in lab experiments include its unique chemical structure and potential therapeutic applications. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are many potential future directions for research involving 2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide. These include further studies into its anti-inflammatory, anti-tumor, and immunomodulatory properties, as well as its potential applications in immunotherapy. Additionally, research could focus on optimizing the synthesis method for the compound and developing more efficient methods for its delivery.

Synthesis Methods

The synthesis of 2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide involves the reaction of 4-ethoxyphenylhydrazine and 2-chloro-5-methylisoxazole in the presence of a base to form 2-(4-ethoxyphenyl)pyridazin-3-amine. This intermediate is then reacted with thioacetic acid to form 2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide, which is subsequently reacted with ethyl chloroacetate to form the final product.

Scientific Research Applications

2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide has shown potential as a therapeutic agent in various research studies. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. The compound has also been shown to have a positive effect on the immune system, making it a promising candidate for immunotherapy.

properties

IUPAC Name

2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-3-24-14-6-4-13(5-7-14)15-8-9-18(21-20-15)26-11-17(23)19-16-10-12(2)25-22-16/h4-10H,3,11H2,1-2H3,(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCALZEAHEWWDLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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